2-Methylnonan-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylnonan-5-amine: is an organic compound with the molecular formula C10H23N . It is a type of amine, which means it contains a nitrogen atom bonded to a hydrocarbon framework. This compound is characterized by a methyl group attached to the second carbon and an amine group attached to the fifth carbon of a nonane chain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methylnonan-5-amine can be synthesized through various methods. One common method involves the nucleophilic substitution of haloalkanes. For instance, a haloalkane such as 2-methyl-5-chlorononane can react with ammonia or an amine under suitable conditions to form this compound . The reaction typically requires a solvent like ethanol and is carried out under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of nitriles. For example, 2-methyl-5-nonanenitrile can be hydrogenated in the presence of a catalyst such as palladium on carbon to yield this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylnonan-5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form substituted amines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides like methyl iodide (CH3I) or ethyl bromide (C2H5Br) are commonly used.
Major Products:
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines.
Wissenschaftliche Forschungsanwendungen
2-Methylnonan-5-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of amine metabolism and enzyme interactions.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Methylnonan-5-amine involves its interaction with specific molecular targets. As an amine, it can act as a nucleophile, participating in various biochemical reactions. It may interact with enzymes and receptors, influencing their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Methylnonane: A hydrocarbon with a similar structure but lacking the amine group.
5-Aminononane: A compound with an amine group at the fifth carbon but without the methyl group at the second carbon.
2-Methyl-5-nonanone: A ketone with a similar structure but with a carbonyl group instead of an amine group
Uniqueness: 2-Methylnonan-5-amine is unique due to the presence of both a methyl group and an amine group on a nonane chain. This specific arrangement allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
773822-66-5 |
---|---|
Molekularformel |
C10H23N |
Molekulargewicht |
157.30 g/mol |
IUPAC-Name |
2-methylnonan-5-amine |
InChI |
InChI=1S/C10H23N/c1-4-5-6-10(11)8-7-9(2)3/h9-10H,4-8,11H2,1-3H3 |
InChI-Schlüssel |
VQAAJTACUMDJNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCC(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.